An In-depth Technical Guide to 14-Chlorodaunorubicin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 14-Chlorodaunorubicin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Chlorodaunorubicin is a synthetic derivative of daunorubicin, a potent anthracycline antibiotic widely used in cancer chemotherapy.[1] Like its parent compound, 14-Chlorodaunorubicin is of significant interest to the scientific community for its potential as an antineoplastic agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 14-Chlorodaunorubicin, offering insights for researchers and professionals engaged in drug discovery and development. While specific experimental data for this derivative is limited, this guide will draw upon established knowledge of daunorubicin and the anthracycline class to provide a robust technical profile.
Chemical Identity and Structure
14-Chlorodaunorubicin is systematically named (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-chloroacetyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione. Its chemical structure is characterized by a tetracyclic aglycone, a daunosamine sugar moiety, and a chloroacetyl group at the C-14 position, which distinguishes it from daunorubicin.
Caption: Chemical Structure of 14-Chlorodaunorubicin.
Physicochemical Properties
| Property | Value (14-Chlorodaunorubicin) | Value (Daunorubicin Hydrochloride) | Source |
| CAS Number | 121250-06-4 | 23541-50-6 | |
| Molecular Formula | C27H28ClNO10 | C27H29NO10 · HCl | |
| Molecular Weight | 561.96 g/mol | 563.99 g/mol | |
| Appearance | Not specified (likely an orange-red crystalline solid) | Orange-red powder | [2] |
| Melting Point | Not specified (Daunorubicin HCl decomposes at 188-190 °C) | 188-190 °C (decomposes) | [2] |
| Solubility | Not specified | Soluble in water, DMSO, and dimethyl formamide; sparingly soluble in ethanol. | [3] |
Mechanism of Action
The primary mechanism of action for anthracyclines, including 14-Chlorodaunorubicin, involves the inhibition of DNA and RNA synthesis, ultimately leading to cell death.[4] This is achieved through two principal pathways:
-
DNA Intercalation: The planar tetracyclic ring structure of the molecule inserts itself between DNA base pairs. This intercalation disrupts the normal helical structure of DNA, creating a physical barrier that obstructs the processes of replication and transcription.
-
Topoisomerase II Inhibition: 14-Chlorodaunorubicin, like its parent compound, is a potent inhibitor of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. The drug stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which triggers apoptotic pathways.
Caption: The dual mechanism of action of 14-Chlorodaunorubicin.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like 14-Chlorodaunorubicin.[5][6]
-
¹H NMR: Proton NMR would provide detailed information about the number and connectivity of hydrogen atoms in the molecule. Key signals would include those from the aromatic protons on the anthracycline core, the protons of the daunosamine sugar, the methoxy group, and the newly introduced chloroacetyl moiety.
-
¹³C NMR: Carbon-13 NMR would reveal the carbon skeleton of the molecule.[7][8] Distinct signals would be expected for the carbonyl carbons, the aromatic carbons, the carbons of the sugar ring, and the carbons of the chloroacetyl group.
While specific NMR data for 14-Chlorodaunorubicin is not publicly available, analysis of the spectra of daunorubicin and its derivatives provides a strong basis for predicting the expected chemical shifts and coupling constants.[5]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of 14-Chlorodaunorubicin.
-
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis would reveal characteristic fragmentation patterns.[9] Key fragmentations would likely include the cleavage of the glycosidic bond to separate the aglycone from the daunosamine sugar, as well as fragmentation of the chloroacetyl side chain.[10]
Experimental Protocols: In Vitro Cytotoxicity Assays
The cytotoxic potential of 14-Chlorodaunorubicin against various cancer cell lines can be evaluated using standard in vitro assays. The following is a generalized protocol that can be adapted for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
14-Chlorodaunorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 14-Chlorodaunorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent like DMSO.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[11]
Caption: Workflow for determining the in vitro cytotoxicity of 14-Chlorodaunorubicin using an MTT assay.
Therapeutic Potential and Future Directions
The introduction of a chloroacetyl group at the C-14 position of daunorubicin may alter its biological properties, potentially leading to:
-
Enhanced Cytotoxicity: The modification could increase the compound's affinity for its molecular targets or enhance its ability to induce apoptosis.
-
Altered Pharmacokinetics: The lipophilicity and metabolic stability of the drug may be affected, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Overcoming Drug Resistance: The structural modification might circumvent mechanisms of drug resistance that affect the parent compound.
Further research is warranted to fully elucidate the pharmacological profile of 14-Chlorodaunorubicin. This includes comprehensive in vitro and in vivo studies to assess its efficacy, toxicity, and pharmacokinetic properties. Such investigations will be crucial in determining its potential as a next-generation anthracycline for cancer therapy.
References
-
ResearchGate. NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
National Institutes of Health. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. [Link]
-
ResearchGate. Energy‐resolved HCD fragmentation of daunorubicin‐peptide conjugates. [Link]
-
PubMed. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms. [Link]
-
ResearchGate. A: 1 H NMR Spectra of Daunomycin. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. Design of New Daunorubicin Derivatives with High Cytotoxic Potential. [Link]
-
PubChem. Daunorubicin hydrochloride | C27H30ClNO10 | CID 62770. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]
-
Chemistry LibreTexts. 14.
NMR Spectroscopy. [Link] -
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
National Institutes of Health. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue. [Link]
-
Spandidos Publications. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
-
Pharmaffiliates. CAS No : 121250-06-4 | Product Name : 14-Chloro Daunorubicin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Daunorubicin Hydrochloride | C27H30ClNO10 | CID 62770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
